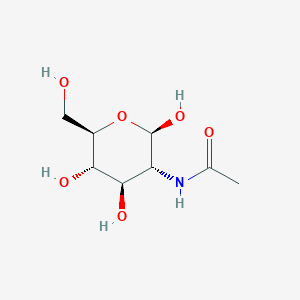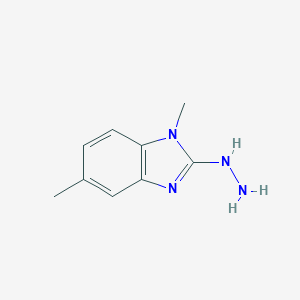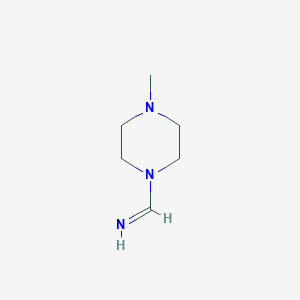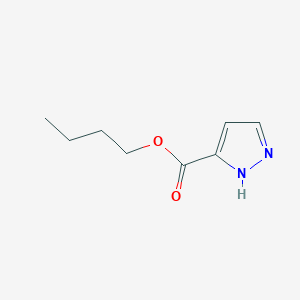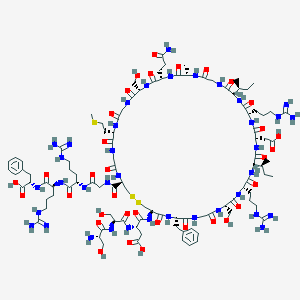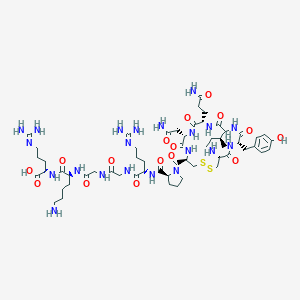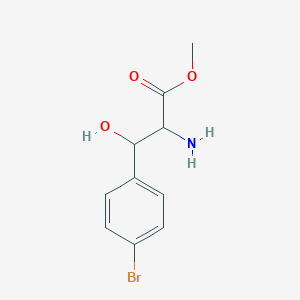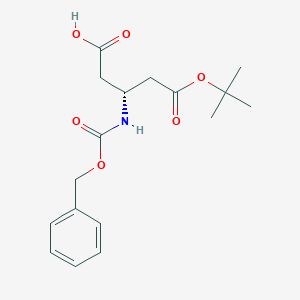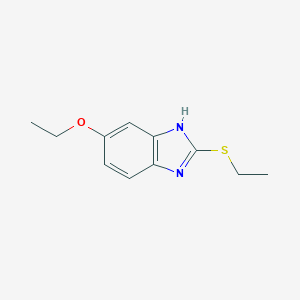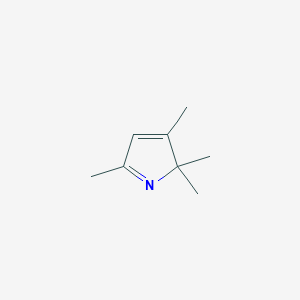
2,2,3,5-tetramethyl-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,5-tetramethyl-2H-pyrrole, also known as TMP, is a heterocyclic organic compound with a pyrrole ring. It has been widely used in scientific research due to its unique chemical properties. TMP has a strong electron-donating ability and can form stable radicals, making it useful in various applications such as organic synthesis, polymer chemistry, and materials science.
Mécanisme D'action
2,2,3,5-tetramethyl-2H-pyrrole has a strong electron-donating ability and can form stable radicals. In biological systems, 2,2,3,5-tetramethyl-2H-pyrrole can trap free radicals and prevent oxidative damage to cells. In organic synthesis, 2,2,3,5-tetramethyl-2H-pyrrole can act as a nucleophile and participate in various reactions such as Michael addition and aldol condensation. In polymer chemistry, 2,2,3,5-tetramethyl-2H-pyrrole can initiate polymerization reactions by forming radicals.
Effets Biochimiques Et Physiologiques
2,2,3,5-tetramethyl-2H-pyrrole has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various biological systems. In addition, 2,2,3,5-tetramethyl-2H-pyrrole has been shown to have antitumor properties and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2,3,5-tetramethyl-2H-pyrrole in lab experiments include its strong electron-donating ability, its ability to form stable radicals, and its versatility in various applications. However, 2,2,3,5-tetramethyl-2H-pyrrole has some limitations, including its high cost and the difficulty in handling and storing it due to its air and moisture sensitivity.
Orientations Futures
1. Development of new synthesis methods for 2,2,3,5-tetramethyl-2H-pyrrole that are more efficient and cost-effective.
2. Investigation of the potential of 2,2,3,5-tetramethyl-2H-pyrrole as a drug candidate for various diseases.
3. Development of new applications of 2,2,3,5-tetramethyl-2H-pyrrole in materials science, such as the synthesis of new polymers and materials with unique properties.
4. Investigation of the mechanism of action of 2,2,3,5-tetramethyl-2H-pyrrole in biological systems and its potential as a therapeutic agent.
5. Development of new derivatives of 2,2,3,5-tetramethyl-2H-pyrrole with improved properties and functionality.
Méthodes De Synthèse
2,2,3,5-tetramethyl-2H-pyrrole can be synthesized by various methods, including the reaction of 2,3,5-trimethylpyrrole with formaldehyde, the reaction of acetone with ammonia and formaldehyde, and the reaction of 2,3-butanedione with ammonia. The most commonly used method is the reaction of 2,3,5-trimethylpyrrole with formaldehyde, which yields a high purity of 2,2,3,5-tetramethyl-2H-pyrrole.
Applications De Recherche Scientifique
2,2,3,5-tetramethyl-2H-pyrrole has been widely used in scientific research due to its unique chemical properties. It has been used as a spin trap for detecting free radicals in biological systems, as a building block in the synthesis of organic compounds, and as a polymerization initiator in polymer chemistry. 2,2,3,5-tetramethyl-2H-pyrrole has also been used as a fluorescent probe for detecting metal ions and as a stabilizer for metal nanoparticles.
Propriétés
Numéro CAS |
122546-85-4 |
|---|---|
Nom du produit |
2,2,3,5-tetramethyl-2H-pyrrole |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
2,2,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-7(2)9-8(6,3)4/h5H,1-4H3 |
Clé InChI |
YHOVCFFJKMVLTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC1(C)C)C |
SMILES canonique |
CC1=CC(=NC1(C)C)C |
Synonymes |
2H-Pyrrole,2,2,3,5-tetramethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



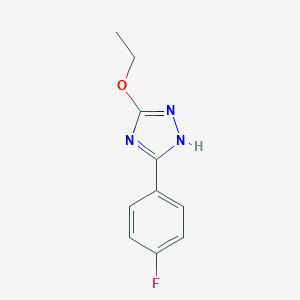
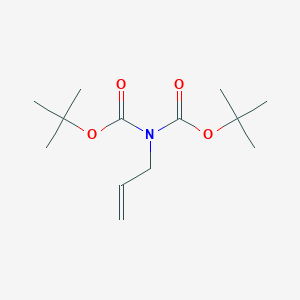
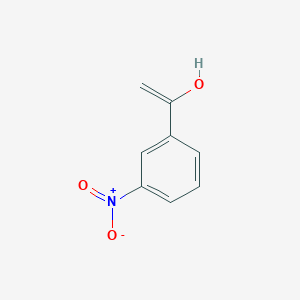
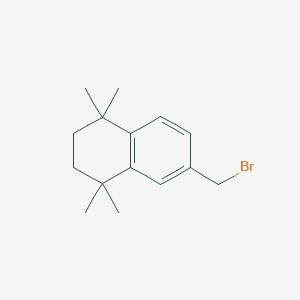
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
